molecular formula C25H23ClN2O3 B608040 GSK1324726A

GSK1324726A

Cat. No.: B608040
M. Wt: 434.9 g/mol
InChI Key: FAWSUKOIROHXAP-NPMXOYFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the BET family of bromodomain-containing proteins . It has a high affinity for BRD2 (IC50=41 nM), BRD3 (IC50=31 nM), and BRD4 (IC50=22 nM) . These proteins are epigenetic readers of the histone code and regulate the expression of multiple genes of therapeutic relevance .

Mode of Action

I-BET726 interacts with its targets (BRD2, BRD3, and BRD4) by inhibiting their bromodomains . This inhibition disrupts the ability of these proteins to read the histone code, thereby altering gene expression .

Biochemical Pathways

The inhibition of BET proteins by I-BET726 affects various biochemical pathways. While the specific pathways affected can vary depending on the cellular context, they generally involve genes associated with tumor cell growth and inflammation . This leads to profound antiproliferative and anti-inflammatory effects .

Result of Action

The molecular and cellular effects of I-BET726’s action are significant. It has been observed to cause potent growth inhibition and cytotoxicity in neuroblastoma cell lines . In vivo, I-BET726 has been shown to inhibit neuroblastoma tumor growth .

Action Environment

While the specific influence of environmental factors on I-BET726’s action, efficacy, and stability is not detailed in the search results, it’s important to note that such factors can play a crucial role. These can include the cellular microenvironment, the presence of other drugs or substances, and patient-specific factors such as genetics and overall health status.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-BET726 involves the creation of a tetrahydroquinoline-based structure. The process typically includes:

Industrial Production Methods: Industrial production of I-BET726 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: I-BET726 primarily undergoes:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of I-BET726 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .

Comparison with Similar Compounds

Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .

Biological Activity

GSK1324726A, also known as I-BET726, is a potent inhibitor of bromodomain and extraterminal (BET) proteins, specifically designed to modulate gene expression linked to various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions by inhibiting BET bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins. This inhibition leads to the suppression of transcriptional programs associated with oncogenes and inflammatory cytokines. Notably, this compound has shown significant effects on the expression of genes involved in cancer progression and inflammation.

Key Research Findings

  • Antiproliferative Effects :
    • This compound exhibits strong antiproliferative activity across various cancer cell lines. In particular, it has been tested in neuroblastoma models where it induced significant growth inhibition and cytotoxicity regardless of MYCN amplification status .
    • In a study involving murine models of septic shock, this compound demonstrated dose-dependent inhibition of PAI-1 expression, a key acute phase protein involved in inflammation .
  • Induction of Apoptosis :
    • Treatment with this compound resulted in the induction of apoptosis in several neuroblastoma cell lines. Specifically, caspase activation was observed as early as 24 hours post-treatment, with effects correlating with the level of cytotoxicity .
    • Gene expression analyses indicated that this compound down-regulates BCL2 and MYCN, which are crucial for cell survival and proliferation .
  • Therapeutic Potential :
    • The compound has shown promise in preclinical studies as a therapeutic agent for various cancers due to its ability to target MYC-driven pathways .
    • In models of inflammation, this compound has been effective in reducing cytokine-induced activation of hepatic stellate cells, suggesting its potential use in fibrotic diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in neuroblastoma cell lines
Apoptosis InductionInduces caspase activation
Inhibition of PAI-1Dose-dependent reduction in hepatic mRNA levels
Cytokine SuppressionReduces inflammatory responses

Case Studies

  • Neuroblastoma Model :
    A study evaluated the effects of this compound on neuroblastoma cell lines SK-N-AS, SK-N-SH, and CHP-212. The compound induced G1 cell cycle arrest and apoptosis selectively in CHP-212 cells, demonstrating its potential as a targeted therapy for aggressive pediatric cancers .
  • Septic Shock Model :
    In a murine model of septic shock, mice treated with this compound showed improved survival rates compared to controls. This highlights the compound's efficacy in acute inflammatory conditions and its potential application in treating sepsis .

Properties

IUPAC Name

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWSUKOIROHXAP-NPMXOYFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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